molecular formula C14H6O4 B157873 1,4,9,10-Anthracenetetrone CAS No. 1709-63-3

1,4,9,10-Anthracenetetrone

Cat. No. B157873
CAS RN: 1709-63-3
M. Wt: 238.19 g/mol
InChI Key: KNCZUXHSQJQWIB-UHFFFAOYSA-N
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Description

1,4,9,10-Anthracenetetrone is a chemical compound with the molecular formula C14H6O4 . It is an important electrode material and serves as a potent diphenol reagent for Diels-Alder reactions .


Synthesis Analysis

Reliable reactions for the synthesis of 1,4,9,10-Anthracenetetrone have been identified and optimized. Both syntheses start from dihydroxy-9,10-anthraquinones and were selected for maximized efficiency and minimized work load .


Molecular Structure Analysis

The molecular structure of 1,4,9,10-Anthracenetetrone is characterized by a molecular weight of 238.1950 . The crystal structure of 1,4,5,8-anthracentetrone has been reported .


Chemical Reactions Analysis

1,4,9,10-Anthracenetetrone has been used in various chemical reactions. For example, it has been used to modify electrodes for supercapacitors, applied as an acceptor in charge-transfer complexes, served as a precursor in the synthesis of antitumor compounds, and afforded push-pull chromophores in cycloaddition reactions with electron-rich alkynes .


Physical And Chemical Properties Analysis

1,4,9,10-Anthracenetetrone has a melting point of 185 °C (sublimation) and a predicted boiling point of 421.3±45.0 °C. It has a predicted density of 1.50±0.1 g/cm3 .

Scientific Research Applications

NMR Studies and Chemical Characterization

1,4,9,10-Anthracenetetrone has been studied for its chemical properties using nuclear magnetic resonance (NMR). The 1H and 13C NMR chemical shifts of 1,4,9,10-anthracenetetrone, along with other anthracene derivatives, have been reported. These studies are crucial for understanding the molecular structure and behavior of such compounds (Danielsen, Francis, & Aksnes, 1996).

Applications in Organic Synthesis

1,4,9,10-Anthracenetetrone has been identified as a promising building block for π-conjugated small molecules and polymers. The synthesis of this compound from dihydroxy-9,10-anthraquinones has been optimized for efficiency and scalability, indicating its potential in material science and organic synthesis (Glöcklhofer, Stöger, & Fröhlich, 2018).

Electronic Structure and Optical Applications

The electronic structure and near-infrared spectra of diquinone anion radicals, including 1,4,9,10-anthracenetetrone, have been investigated. These studies are relevant for applications in optoelectronics and materials science, as these compounds exhibit unique spectral properties (Almloef, Feyereisen, Jozefiak, & Miller, 1990).

Applications in Rechargeable Lithium Batteries

Research has been conducted on the use of polycyclic quinone derivatives, including 1,4,9,10-anthracenetetrone, as organic positive-electrode materials in rechargeable lithium batteries. These studies highlight the potential of such compounds in energy storage technologies (Yao, Yamazaki, Senoh, Sakai, & Kiyobayashi, 2012).

Role in Molecular Electronics

1,4,9,10-Anthracenetetrone has been involved in the synthesis of new compounds for molecular electronics. Its derivatives have been used in the design of π-conjugated systems with potential applications in electronic devices (Seidel, Hahn, Liebing, Seichter, Kortus, & Weber, 2013).

Future Directions

1,4,9,10-Anthracenetetrone is considerably underexplored despite its promising molecular structure for use in devices and in organic synthesis, especially as building blocks for π-conjugated compounds . Future research could focus on its potential applications in these areas.

properties

IUPAC Name

anthracene-1,4,9,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCZUXHSQJQWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937853
Record name Anthracene-1,4,9,10-tetrone
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Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,9,10-Anthracenetetrone

CAS RN

1709-63-3
Record name 1,4,9,10-Anthracenetetrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9,10-Anthracenetetrone
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Record name Anthracene-1,4,9,10-tetrone
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Record name 1,4,9,10-Anthracenetetraone
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Synthesis routes and methods I

Procedure details

1,4-Dimethoxyanthraquinone (II) (0.596 g, 2 mmole) is dissolved in hot aceton (60 ml) and argentic oxide (1g, 8mmole) was added to this warm solution. Brief sonication forms a uniform dispersal of oxident. The mixture is heated up to boiling on steam bath again and the mixture stirred vigorously with magnetic stirrer. The oxidation is then initiated by the addition of 6N aqueous nitric acid (2 ml). After addition, the mixture is stirred while cooling for an extra 20 minutes and filtered. The residue is washed thoroughly with water and dried under reduced pressure to give quinizarinquinone (III) as a brown solid.
Quantity
0.596 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
argentic oxide
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1,4-dihydroxyanthraquinone (10.0 g), lead tetraacetate (20 g) and acetic acid (25 ml) was ground together in mortar and pestle for 10 minutes at 25°. The reaction mixture was filtered and the solid washed with acetic acid, water, and ether. The red solid was taken up in a large volume of aceton (700 ml), the solution filtered through Celite, dried over sodium sulfate and evaporated under reduced pressure to give 1,4,9,10 anthradiquinone (8.2 g, 81% yield) as a brown solid. m.p. 213°-215° C. (benzene/pet. ether) lit m.p. 211°-213° NMR (CDCl3) δ8.2-7.8 (m, 4H aryl), 6.88 (s, 2H); IR 5.95, 610 (sh), 6.15 (sh), 6.3μ.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,9,10-Anthracenetetrone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,4,9,10-Anthracenetetrone

Citations

For This Compound
17
Citations
F Glöcklhofer, B Stöger, J Fröhlich - Synthetic Communications, 2018 - Taylor & Francis
Reliable reactions for the synthesis of two interesting anthracenetetrones have been identified and optimized. Both syntheses start from dihydroxy-9,10-anthraquinones and were …
Number of citations: 2 www.tandfonline.com
F Glöcklhofer, B Stöger, J Fröhlich - 2018 - researchgate.net
Reliable reactions for the synthesis of two interesting anthracenetetrones have been identified and optimized. Both syntheses start from dihydroxy-9, 10-anthraquinones and were …
Number of citations: 0 www.researchgate.net
H Asahi, T Inabe - Chemistry of materials, 1994 - ACS Publications
There has been marked progress in the study of organic conductors, and many metallic conductors and even superconductors have been produced. The key material for theprogress is …
Number of citations: 12 pubs.acs.org
GA Russell, FA Neugebauer - Organic Magnetic Resonance, 1969 - Wiley Online Library
Radical anions and cations have been prepared by the reduction of the title compounds or their diprotonated derivatives. The same radical ions have been observed by oxidation of the …
Number of citations: 20 onlinelibrary.wiley.com
H Asahi, T Inahe - Synthetic Metals, 1995 - Elsevier
NTO, ATO, and each chlorinated derivative have been prepared. Some of the charge transfer complexes with TTF-type donors have been found to be electrically conductive. Most of the …
Number of citations: 2 www.sciencedirect.com
BB Kaul, GT Yee - Polyhedron, 2001 - Elsevier
The charge-transfer (CT) salt approach to the synthesis of magnetic solids has been shown to be an attractive and general route to the creation of new families of molecule-based …
Number of citations: 5 www.sciencedirect.com
PD Robinson, A Nigam - Acta Crystallographica Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Structure of 5a,11a-epoxy-5a,6a,7,10,10a,11a-hexahydro-7-acetoxy-5,6,11,12-naphthacenetetrone Acta Crystallographica Section C Crystal Structure Communications 0108-…
Number of citations: 5 scripts.iucr.org
K Danielsen, GW Francis… - Magnetic resonance in …, 1996 - Wiley Online Library
H and 13 C NMR chemical shifts are reported and assigned for 1,4,9,10‐ and 2,3,9,10‐anthracenetetrone. In addition, NMR data are given for 2,3‐dihydroxy‐9,10‐anthraquinone, 2,3‐…
K Krohn, A Aslan, I Ahmed, G Pescitelli, T Funaioli - 2009 - Wiley Online Library
Attempt for aryl methyl ether cleavage of 5,8‐dimethoxy‐1,4‐phenanthrenequinone (4) with boron trichloride or tribromide resulted in the halogenation of the quinone double bond to …
SP Lee - 1978 - search.proquest.com
INFORMATION TO USERSThis material was produced from a microfilm copy of the original document. While the most advanced technological means to photograph and reproduce this …
Number of citations: 2 search.proquest.com

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